3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol
Description
Properties
CAS No. |
651304-88-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(4-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-2-12-11-6-3-4-7-13(11)16-10-14(12)8-5-9-15/h3-4,6-7,12,15H,2,5,8-10H2,1H3 |
InChI Key |
BZIDYASVLKQFQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2OCN1CCCO |
Origin of Product |
United States |
Biological Activity
3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.25 g/mol. It features a benzoxazine ring structure, which is known for its stability and reactivity in various biological contexts.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in antimicrobial applications.
Antioxidant Activity
Benzoxazine derivatives have also shown promising antioxidant activity. For instance, compounds incorporating similar moieties have demonstrated the ability to scavenge free radicals effectively, contributing to reduced oxidative stress in biological systems . The antioxidant capacity can be quantified using assays that measure lipid peroxidation or radical scavenging activity.
The biological activities of benzoxazines are often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Some studies have shown that benzoxazine derivatives can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in cellular signaling pathways .
- Antifungal Properties : Certain benzoxazine compounds have been evaluated for their antifungal activity, demonstrating potential in treating fungal infections through mechanisms that disrupt fungal cell wall synthesis or function .
Case Study 1: PDE Inhibition
A study synthesized various 2H-benzoxazinone derivatives and evaluated their PDE4B inhibitory potential using a cell-based cAMP reporter assay. One compound exhibited a significant fold increase in cAMP levels when tested at a concentration of 30 μM, indicating its potential as a therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 2: Antimicrobial Testing
In another investigation, the antibacterial and antifungal activities of newly synthesized benzoxazine derivatives were assessed. The results indicated that certain derivatives showed strong activity against both bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that derivatives of benzoxazine compounds exhibit significant anti-inflammatory effects. Specifically, 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to downregulate pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells. This suggests that compounds like 3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol may be beneficial in treating neurodegenerative diseases characterized by inflammation .
Neuroprotective Effects
The activation of the Nrf2-HO-1 signaling pathway by benzoxazine derivatives indicates their potential role as neuroprotective agents. By reducing reactive oxygen species (ROS) levels and inflammation in microglial cells, these compounds could help mitigate neurodegenerative processes .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of benzoxazine derivatives can lead to the development of more effective therapeutic agents. Studies have shown that modifications to the benzoxazine structure can significantly enhance their biological activity. For instance, introducing different substituents can alter the compound's interaction with target proteins involved in inflammation and neuroprotection .
Applications in Materials Science
Polymer Chemistry
Benzoxazines are also used as precursors for thermosetting polymers. The unique properties of these polymers, such as thermal stability and mechanical strength, make them suitable for high-performance applications in aerospace and automotive industries. The incorporation of this compound into polymer formulations can enhance their thermal and mechanical properties .
Table: Summary of Research Findings on Benzoxazine Derivatives
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to yield carbonyl derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Chromium trioxide | Acidic, reflux | 3-(4-Ethyl-benzoxazin-3-yl)propanal | |
| Potassium permanganate | Aqueous, oxidative | 3-(4-Ethyl-benzoxazin-3-yl)propanone |
These transformations are critical for modifying the compound’s bioactivity, as ketones/aldehydes enhance electrophilicity for target binding.
O-Alkylation
The hydroxyl group participates in nucleophilic substitution with alkyl halides under basic conditions.
| Alkylating Agent | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Bromoethane | KOH, ethanol | 3-(4-Ethyl-benzoxazin-3-yl)propyl ethyl ether | 78% | |
| Benzyl chloride | NaH, THF | Benzyl ether derivative | 65% |
This method is widely used to synthesize ether derivatives for pharmacological studies .
Esterification
Reaction with acyl chlorides or anhydrides produces esters.
| Acylating Agent | Catalyst | Product | Conditions | Reference |
|---|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 3-(4-Ethyl-benzoxazin-3-yl)propyl acetate | Reflux | |
| Benzoyl chloride | Pyridine | Benzoylated derivative | Room temp |
Ester derivatives are often intermediates in prodrug design.
Ring-Opening Reactions
The benzoxazine ring undergoes cleavage under acidic or nucleophilic conditions.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 4 hrs | 2-Aminophenol derivative | Antimicrobial agents | |
| Piperidine | Ethanol, 80°C | Propanolamine-benzoxazine adduct | Antibacterial leads |
Ring-opening products, such as propanolamine derivatives, demonstrate enhanced antibacterial activity against pathogens like Xanthomonas oryzae .
Nucleophilic Substitution
The ethyl group on the benzoxazine nitrogen can be replaced under strong basic conditions.
| Nucleophile | Base | Product | Notes | Reference |
|---|---|---|---|---|
| Sodium ethoxide | Ethanol, reflux | 3-(4-Propyl-benzoxazin-3-yl)propan-1-ol | Limited yield |
Complexation and Hydrogen Bonding
The hydroxyl group forms hydrogen bonds with biological targets, enhancing binding affinity. Single-crystal X-ray studies of analogs (e.g., compound 2a in ) reveal intermolecular H-bond networks involving the –OH group and carbonyl/amine moieties, stabilizing supramolecular structures .
Key Research Findings
-
Antibacterial Activity : Propanolamine-benzoxazine hybrids exhibit >60% inhibition against plant pathogens (Pseudomonas syringae) .
-
Structure-Activity Relationship (SAR) : Electron-withdrawing substituents on the aryl ring enhance activity compared to electron-donating groups .
-
Thermal Stability : Decomposition of benzoxazine derivatives follows zero-order kinetics in neutral solvents, critical for storage .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazine Derivatives
Below is a comparative analysis based on structural analogs and synthesis strategies:
Substituent Effects on Physical and Chemical Properties
- 4-Substituted Benzoxazines: Ethyl vs. Benzyl Groups: The ethyl substituent in the target compound likely reduces steric hindrance compared to bulkier groups like benzyl (e.g., 4-(benzyloxy)-3-hydroxybenzaldehyde in ). This may enhance reactivity in nucleophilic substitutions or polymerizations. Phenethyl vs. Propanol Chains: Phenethoxy groups (as in YOK-1204, ) increase aromaticity, whereas the propanol chain in the target compound introduces primary alcohol functionality, enabling hydrogen bonding and derivatization (e.g., esterification).
Data Table: Comparative Analysis of Benzoxazine Derivatives
Preparation Methods
Mannich Reaction
The Mannich reaction is a well-established method for synthesizing benzoxazines. In this process, an amine reacts with formaldehyde and a phenolic compound to form the desired benzoxazine structure.
- Reactants: A primary amine (e.g., 4-ethyl aniline), formaldehyde, and a phenolic compound (e.g., 2-hydroxyphenylacetaldehyde).
- Solvent: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: The mixture is refluxed for several hours, followed by cooling and extraction with an organic solvent.
- The yield can vary significantly based on the specific conditions and reactants used, typically ranging from 70% to 90% in optimal conditions.
Cyclization Method
Another effective route involves the cyclization of substituted phenols with aldehydes in the presence of acid catalysts.
- Reactants: Substituted phenol (e.g., 4-ethylphenol) and an aldehyde (e.g., paraformaldehyde).
- Catalyst: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid can be used.
- Conditions: The reaction is carried out under reflux conditions, leading to cyclization and formation of the benzoxazine ring.
- Yields for this method are often reported between 60% to 85%, depending on the purity of starting materials and reaction times.
Characterization Techniques
The synthesized compounds are characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the structure of the synthesized benzoxazine compounds. Key peaks corresponding to different protons in the molecule are analyzed.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, aiding in confirming the identity of the synthesized compound.
Infrared Spectroscopy (IR)
IR spectroscopy is used to identify functional groups present in the compound by analyzing characteristic absorption bands.
Data Table: Summary of Preparation Methods
| Method | Reactants | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Mannich Reaction | Primary amine, formaldehyde, phenolic compound | DMF/THF | 70 - 90 | Commonly used for benzoxazine synthesis |
| Cyclization Method | Substituted phenol, aldehyde | Acidic medium | 60 - 85 | Efficient but requires careful control |
Q & A
Q. What are the common synthetic routes for 3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol?
Methodological Answer: The synthesis of benzoxazine derivatives typically involves cyclization reactions. For example, analogous compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol are synthesized via reduction of nitro intermediates using sodium borohydride or catalytic hydrogenation with palladium on carbon . For this compound, a plausible route involves:
Cyclization : Reacting 2-aminophenol derivatives with ethyl-substituted aldehydes to form the benzoxazine ring.
Functionalization : Introducing the propan-1-ol moiety via nucleophilic substitution or alkylation.
Key considerations include solvent choice (e.g., ethanol or THF), temperature control (0–60°C), and purification via column chromatography. One-step synthetic strategies, as seen in similar compounds, may leverage computational tools (e.g., REAXYS) to optimize reaction pathways .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm the benzoxazine ring structure and propan-1-ol chain. For instance, the ethyl group in the benzoxazine moiety would show distinct triplet signals (~1.2 ppm for CH, 2.5–3.0 ppm for CH) .
- IR Spectroscopy : Peaks at ~3300 cm (O–H stretch), 1650 cm (C=N stretch in benzoxazine), and 1100 cm (C–O–C ether linkage).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHNO: 219.1234).
- X-ray Crystallography : For absolute stereochemical confirmation, as applied to structurally related compounds like 6-propanoyl-2H-1,4-benzoxazin-3(4H)-one .
Q. How is the purity of this compound assessed in research settings?
Methodological Answer: Purity is evaluated using:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- TLC : Monitoring reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent).
- Elemental Analysis : Matching experimental C, H, N percentages to theoretical values (deviation <0.4%).
For safety-critical studies, residual solvents (e.g., THF) are quantified via GC-MS, adhering to ICH Q3C guidelines .
Advanced Research Questions
Q. How can computational methods predict the reactivity of benzoxazine derivatives like this compound?
Methodological Answer: Computational strategies include:
- Density Functional Theory (DFT) : To model reaction pathways (e.g., cyclization energy barriers) and electronic properties (HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulating interactions in biological systems (e.g., binding to enzyme active sites).
- Database Mining : Tools like REAXYS or PubChem predict analogous reactions. For example, the PISTACHIO database provides one-step synthesis routes for benzoxazine intermediates .
Validation requires experimental corroboration, such as comparing predicted vs. observed NMR shifts.
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Variability in Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), or incubation time.
- Compound Stability : Degradation under storage (e.g., hydrolysis of the benzoxazine ring).
Mitigation Strategies :
Standardized Protocols : Use validated assays (e.g., OECD guidelines for cytotoxicity).
Stability Studies : Monitor compound integrity via HPLC over time .
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.
For example, conflicting toxicity data for benzoxazine analogs were resolved by controlling humidity during experiments .
Q. What strategies are used to study the stereochemistry of this compound?
Methodological Answer: Stereochemical analysis involves:
- Chiral HPLC : Using columns like Chiralpak IA to separate enantiomers.
- Circular Dichroism (CD) : Detecting Cotton effects to assign absolute configuration.
- Asymmetric Synthesis : Employing chiral catalysts (e.g., BINAP-ruthenium complexes) during key steps, as demonstrated for (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol .
For crystallographic confirmation, single-crystal X-ray diffraction is definitive, as seen in studies of 3-(4-Methylphenyl)-1-phenyl-propan-1-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
